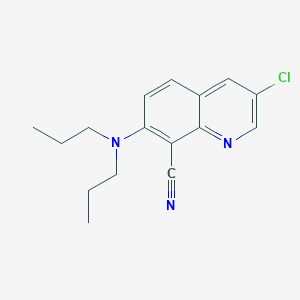
5-Hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one is a flavonoid compound, specifically a flavonol, which is a subclass of flavonoids. Flavonoids are polyphenolic compounds naturally occurring in plants and are known for their antioxidant properties. This compound is commonly found in various fruits, vegetables, and herbs and is known for its potential health benefits, including anti-inflammatory, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method involves the use of 2,4,6-trihydroxyacetophenone and 3,4,5-trihydroxybenzaldehyde under acidic conditions to form the chromen-4-one structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters, and other substituted products.
Applications De Recherche Scientifique
5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation, apoptosis, and cell proliferation. Molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as various transcription factors .
Comparaison Avec Des Composés Similaires
Quercetin: Another flavonol with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and antiviral activities.
Uniqueness: 5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and higher antioxidant potential compared to some other flavonols .
Propriétés
Numéro CAS |
744209-76-5 |
|---|---|
Formule moléculaire |
C15H10O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-2-1-3-12-14(8)9(17)6-13(21-12)7-4-10(18)15(20)11(19)5-7/h1-6,16,18-20H |
Clé InChI |
ZFZLITWAAVYXFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
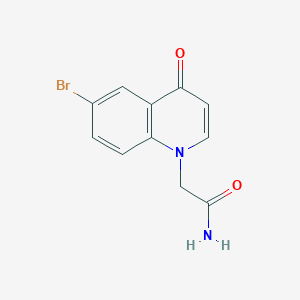
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
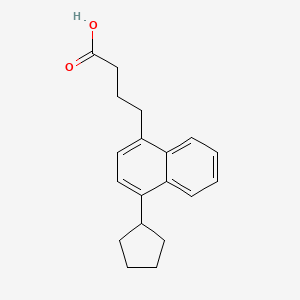
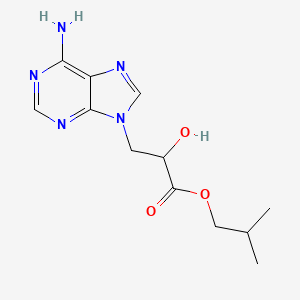
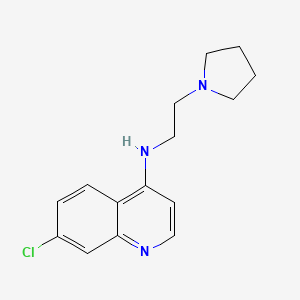
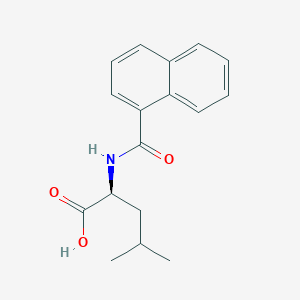

![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)
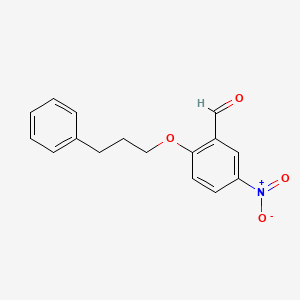
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11843933.png)
